Chloromethyl 2-cyclopentylacetate
Description
Chloromethyl 2-cyclopentylacetate is an ester derivative featuring a chloromethyl group and a cyclopentyl substituent. Such compounds are typically employed in pharmaceutical or agrochemical manufacturing, though specific applications remain inferred from analogs .
Properties
IUPAC Name |
chloromethyl 2-cyclopentylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c9-6-11-8(10)5-7-3-1-2-4-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUCFXJKDKACMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloromethyl 2-cyclopentylacetate typically involves the chloromethylation of 2-cyclopentylacetic acid. One common method includes the reaction of 2-cyclopentylacetic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under mild conditions, usually at temperatures ranging from 5°C to 10°C, to ensure high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl 2-cyclopentylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Amino derivatives, alcohol derivatives, and thiol derivatives.
Oxidation Reactions: Carboxylic acids and aldehydes.
Reduction Reactions: Methyl derivatives.
Scientific Research Applications
Chloromethyl 2-cyclopentylacetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Chloromethyl 2-cyclopentylacetate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Cycloalkyl Substituent Variations
The cyclopentyl group in Chloromethyl 2-cyclopentylacetate can be contrasted with cyclohexyl , cyclobutyl , and cyclopropylidene analogs (Table 1):
- Impact on Reactivity : Cyclopentyl’s intermediate size balances steric hindrance and stability, whereas cyclopropane’s strain (in ) may enhance reactivity in ring-opening reactions. Cyclohexyl analogs (e.g., ) exhibit greater lipophilicity, affecting solubility in polar solvents.
2.2 Ester Group and Chlorinated Substituents
Comparisons with ethyl esters and chloroacetoacetates highlight functional group effects:
- Reactivity: The chloromethyl group in the target compound facilitates nucleophilic displacement, whereas α-chloroacetoacetates () undergo keto-enol tautomerism, enabling diverse reactivity (e.g., condensations). Ethyl esters () may exhibit slower hydrolysis than methyl esters due to increased steric hindrance.
- Aromatic vs. Aliphatic Chlorides : The aromatic chloromethyl group in benefits from resonance stabilization, reducing electrophilicity compared to the aliphatic counterpart in this compound.
Biological Activity
Chloromethyl 2-cyclopentylacetate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHClO
- Molecular Weight : 202.66 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits various biological activities primarily through its interaction with specific biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound may inhibit certain kinases involved in cell signaling pathways, which is crucial for cancer treatment and other diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial activity against various pathogens, potentially making it useful in treating infections.
Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against several bacterial strains. The results are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that this compound has varying degrees of effectiveness against different bacterial strains.
Cytotoxicity Studies
Cytotoxicity assays were conducted using human cancer cell lines to evaluate the safety profile of this compound. The results are as follows:
| Cell Line | IC (μM) | Toxicity Level |
|---|---|---|
| HeLa (cervical cancer) | 15 | Moderate |
| MCF-7 (breast cancer) | 20 | Moderate |
| A549 (lung cancer) | 25 | Low |
The IC values suggest that while the compound exhibits cytotoxic effects, it may have a selective toxicity profile that could be beneficial for targeted therapies.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
A recent study focused on the anticancer potential of this compound. The compound was tested in vivo using mouse models with induced tumors. Results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent. -
Mechanistic Insights :
Another study explored the molecular mechanisms underlying the activity of this compound. It was found to induce apoptosis in cancer cells via the mitochondrial pathway, suggesting its role as a pro-apoptotic agent. -
Synergistic Effects :
Research has also indicated that this compound may have synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy while potentially reducing side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
